KRIBB11 (N2-(1H-Indazol-5-yl)-N6-methyl-3-nitropyridine-2,6-diamine) is a synthetically derived chemical compound primarily recognized for its role in inhibiting HSF1. [] HSF1 is a transcription factor responsible for regulating the heat shock response (HSR), a cellular defense mechanism against various stresses. [, ] By inhibiting HSF1, KRIBB11 disrupts the HSR and associated cellular responses.
KRIBB11, a synthetic compound known scientifically as N(2)-(1H-indazole-5-yl)-N(6)-methyl-3-nitropyridine-2,6-diamine, has emerged as a significant inhibitor of heat shock factor 1 (HSF1), which plays a crucial role in the regulation of heat shock proteins (HSPs). This compound has been studied for its potential therapeutic applications, particularly in cancer treatment and neuroinflammation.
KRIBB11 was initially identified through a screening process aimed at discovering inhibitors of HSF1, which is pivotal in the expression of heat shock proteins. Its development is attributed to research conducted by Yoon et al. in 2011, focusing on its ability to inhibit HSP70 synthesis and its implications in cancer biology and neuroinflammation .
KRIBB11 is classified as an indazole derivative and belongs to the category of small molecule inhibitors targeting transcription factors involved in stress response pathways. It is primarily recognized for its role in cancer therapy due to its effects on HSF1 and associated pathways.
The synthesis of KRIBB11 involves several chemical reactions that utilize standard organic synthesis techniques. The compound was synthesized using N,N'-dicyclohexylcarbodiimide, dimethylaminopyridine, and hydroxybenzotriazole as coupling agents to form the biotinylated version of KRIBB11 for affinity studies .
The synthetic pathway includes:
The molecular structure of KRIBB11 features a nitropyridine core linked to an indazole moiety. The structural formula can be represented as follows:
KRIBB11 primarily acts through competitive inhibition of HSF1, leading to decreased expression of heat shock proteins such as HSP70. This inhibition is achieved by impairing the recruitment of positive transcription elongation factor b (p-TEFb) to the hsp70 promoter .
In vitro studies have demonstrated that KRIBB11 effectively reduces the luciferase activity driven by heat shock elements with an IC50 value of approximately 1.2 μmol/L . Chromatin immunoprecipitation assays further confirmed its inhibitory action on HSF1-dependent transcriptional activation.
The mechanism by which KRIBB11 exerts its effects involves several key steps:
Studies have shown that treatment with KRIBB11 results in significant tumor growth inhibition in vivo without adverse weight loss in animal models .
While specific physical properties such as solubility and stability under various conditions are not detailed extensively in current literature, compounds similar to KRIBB11 generally exhibit moderate solubility in organic solvents.
KRIBB11 is characterized by:
KRIBB11 has several promising applications:
KRIBB11 possesses a defined molecular formula of C₁₃H₁₂N₆O₂ and features a 3-nitropyridine core linked to a 1H-indazole moiety. This structure enables precise binding interactions with HSF1, as validated through affinity chromatography and competition assays using biotinylated probes [1] [10]. The compound exhibits an IC₅₀ of 1.2 μM in suppressing HSF1-driven luciferase reporter activity under heat shock conditions [1] [3]. Biophysical studies confirm direct binding to HSF1, disrupting its transcriptional competence rather than DNA-binding capability [1] [6]. Target specificity is evidenced by its ability to block downstream HSP70 and HSP27 induction in cancer cells without affecting constitutive HSP expression [1] [2].
Table 1: Molecular Properties of KRIBB11
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₂N₆O₂ |
Molecular Weight | 284.27 g/mol |
CAS Registry Number | 342639-96-7 |
Primary Target | HSF1 |
IC₅₀ (HSF1 Inhibition) | 1.2 μM |
Solubility (DMSO) | ≥27 mg/mL |
Key Biological Effect | Suppression of HSP70/HSP27 synthesis |
HSF1-Dependent Pathways:KRIBB11’s canonical mechanism involves abrogating the HSF1-p-TEFb (positive transcription elongation factor b) axis. Under stress, HSF1 recruits p-TEFb (CDK9/cyclin T1) to heat shock elements (HSEs) in promoters like hsp70, facilitating RNA polymerase II phosphorylation and productive elongation. KRIBB11 inhibits this recruitment, as demonstrated via chromatin immunoprecipitation (ChIP), thereby preventing transcriptional activation of pro-survival HSPs [1] [2] [6]. This disruption sensitizes cancer cells to proteotoxic stress, culminating in apoptosis markers such as cleaved PARP [1] [8].
HSF1-Independent Pathways:Emerging evidence reveals off-target effects that broaden KRIBB11’s utility:
Table 2: HSF1-Dependent vs. Independent Mechanisms
Pathway | Molecular Event | Functional Outcome | Cellular Context |
---|---|---|---|
HSF1-Dependent | p-TEFb recruitment blockade to hsp70 promoter | Reduced HSP70/HSP27 expression | Colon/lung/breast cancer |
p53 stabilization & p21 induction | Cell cycle arrest (G₁ phase) | Glioblastoma | |
HSF1-Independent | Mule-mediated Mcl-1 ubiquitination | Caspase-dependent apoptosis | Non-small cell lung cancer |
Akt phosphorylation | Microglial process elongation | Neuroinflammation models | |
SKP2 accumulation → p27 degradation | Enhanced PARP cleavage | Glioblastoma |
KRIBB11 emerged from a screen of synthetic chemical libraries by Yoon et al. (2011), designed to identify HSF1 inhibitors using a luciferase reporter system under HSE control [1] [2]. Initial studies demonstrated its efficacy in blocking heat shock-induced HSP70 expression in HCT-116 colon cancer cells and suppressing xenograft tumor growth by 47.4% (p < 0.05) at 50 mg/kg intraperitoneal dosing without weight loss in mice [1] [10]. This foundational work established HSF1 as a druggable target in malignancies reliant on HSP-mediated proteostasis.
Subsequent oncology research expanded KRIBB11’s applications:
Table 3: Key Preclinical Studies in Oncology
Cancer Type | Model | Combination Agent | Key Finding | Reference |
---|---|---|---|---|
Colorectal Cancer | HCT-116 xenograft | None | 47.4% tumor growth inhibition; ↓HSP70 | [1] [10] |
Triple-Negative Breast Cancer | 4T1 murine model | mEHT | Synergistic tumor reduction; ↓Hsp70 | [6] |
Glioblastoma | A172 cells | None | p53/p21 induction; p27/SKP2-mediated apoptosis | [8] |
Non-Small Cell Lung Cancer | A549 cells | None | Mule-dependent Mcl-1 degradation | [7] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7